molecular formula C12H10O3 B1615584 1-Naphthylglycolic acid CAS No. 6341-54-4

1-Naphthylglycolic acid

Cat. No.: B1615584
CAS No.: 6341-54-4
M. Wt: 202.21 g/mol
InChI Key: AXSZGQWPAAHKDH-UHFFFAOYSA-N
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Description

1-Naphthylglycolic acid is an organic compound with the molecular formula C₁₂H₁₀O₃ It is a derivative of naphthalene, where a glycolic acid moiety is attached to the naphthalene ring

Preparation Methods

1-Naphthylglycolic acid can be synthesized through several methods:

    Oxidation of 1-Naphthylmethanol: This method involves the oxidation of 1-naphthylmethanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.

    Hydrolysis of 1-Naphthylglycolic Ester: Another method involves the hydrolysis of 1-naphthylglycolic ester in the presence of a strong acid or base. This reaction results in the formation of this compound and an alcohol byproduct.

    Industrial Production: Industrially, this compound can be produced through the catalytic oxidation of naphthalene derivatives. This process often involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Naphthylglycolic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid under strong oxidizing conditions.

    Reduction: Reduction of this compound can yield 1-naphthylmethanol, especially when using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, leading to the formation of various substituted derivatives.

    Esterification: this compound can react with alcohols in the presence of acid catalysts to form esters, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various alcohols and acids.

Scientific Research Applications

1-Naphthylglycolic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical research.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in drug development, particularly in targeting specific metabolic pathways.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-naphthylglycolic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to form stable complexes with proteins and other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

1-Naphthylglycolic acid can be compared with other similar compounds, such as:

    1-Naphthylacetic Acid: Both compounds share a naphthalene ring structure, but 1-naphthylacetic acid has an acetic acid moiety instead of a glycolic acid moiety. This difference in structure leads to variations in their chemical reactivity and applications.

    2-Naphthylglycolic Acid: This isomer of this compound has the glycolic acid moiety attached at the 2-position of the naphthalene ring. The positional isomerism affects the compound’s physical and chemical properties.

    Naphthalene-1,2-Dicarboxylic Acid: This compound has two carboxylic acid groups attached to the naphthalene ring. It is more acidic and has different reactivity compared to this compound.

Properties

IUPAC Name

2-hydroxy-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSZGQWPAAHKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286631
Record name 1-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6341-54-4
Record name 1-Naphthaleneglycolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthylglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere distilled 1,4-dioxane (100 mL) and distilled water (100 mL) were charged in a two necked-flask in an ice bath. To the flask 1-naphthaldehyde (15.6 g, 0.1 mol), lithium chloride (8.48 g, 0.2 mol) and potassium hydroxide (22.4 g, 0.4 mol) were added. After stirring at 0° C. for 5 minutes, bromoform (25.2 g, 0.1 mol) was added, and stirring was continued for a further 1 hour at the same temperature. Completion of the reaction was ascertained by TLC, and then, water (100 mL) was added to the reaction mixture. After rinsing three times with ether (each 70 mL), pH of the aqueous phase was decreased to 2 with conc. hydrochloric acid under ice cooling. The aqueous phase was subjected to extraction of five times with ether (each 100 mL), and the organic phase thus formed was rinsed once with saturated sodium chloride solution and once with distilled water. The organic phase was dried over anhydrous magnesium sulfate (80 g) and the solvent was distilled off under reduced pressure. The residue was dried under vacuum, and 16.0 g (yield: 79%) of the target compound was obtained. The product, without being purified, was used as the material for optical resolution described below.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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